![molecular formula C22H17ClFN3O2S2 B2825396 N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260631-67-1](/img/structure/B2825396.png)
N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the products that are formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy might be used .Applications De Recherche Scientifique
Radioligand Imaging with PET
A study by Dollé et al. (2008) discusses a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa) for imaging with positron emission tomography (PET). This approach can be relevant for visualizing biological processes in vivo, especially in neurological and oncological research (Dollé et al., 2008).
Quantum Chemical Analysis
Mary et al. (2020) performed a quantum chemical analysis of a similar compound, focusing on its molecular structure and interactions. This kind of analysis is crucial in drug design and understanding the interaction of compounds with biological systems (Mary et al., 2020).
Inhibitors of Enzymes
Gangjee et al. (2008) synthesized compounds as potential inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer therapy, and inhibitors can be used to stop cancer cell growth (Gangjee et al., 2008).
Fluorescence Binding Studies
Meng et al. (2012) investigated the interactions of similar compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. Such studies are important for understanding drug-protein interactions, which can influence drug efficacy and metabolism (Meng et al., 2012).
Vibrational Spectroscopic Analysis
Jenepha Mary et al. (2022) characterized an antiviral active molecule through vibrational spectroscopy, providing insights into the molecular structure and stability, which are important for understanding how drugs interact with their targets (Jenepha Mary et al., 2022).
Synthesis and Evaluation for Neuroinflammation Imaging
Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for imaging the peripheral benzodiazepine receptors with PET. This approach is significant for studying neuroinflammatory processes in neurodegenerative disorders (Fookes et al., 2008).
Antitumor Activity Evaluation
Hafez et al. (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This research contributes to the discovery of new therapeutic agents for cancer treatment (Hafez et al., 2017).
Synthesis of Aromatic Polyimides
Tapaswi et al. (2015) discussed the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. Such materials have potential applications in high-performance polymers (Tapaswi et al., 2015).
In Vitro Biological Evaluation for Neuroinflammation
Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding potential to the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. This research is crucial for developing diagnostic tools for neuroinflammation (Damont et al., 2015).
Mécanisme D'action
Target of Action
The primary target of F6609-2608 is the phosphoinositide 3-kinase (PI3Kα) . PI3Kα is the most frequently mutated kinase in all cancers, with oncogenic mutations detected in about 14% of patients with solid tumors .
Mode of Action
F6609-2608 is a novel, oral allosteric PI3Kα inhibitor . It is uniquely designed to overcome the limitations of non-mutant selective PI3Kα inhibitors via mutant- and isoform-selective PI3Kα inhibition . This selectivity allows for greater target coverage, improved tolerability, and anti-tumor activity .
Biochemical Pathways
The PI3Kα pathway plays a crucial role in cellular processes such as regulating glucose homeostasis . Oncogenic mutations in PI3Kα are common driver events in ER+ breast cancer and other solid tumors . By selectively inhibiting PI3Kα mutations over wild-type PI3Kα, F6609-2608 can disrupt these pathways and exert its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of F6609-2608 are currently being investigated in the first-in-human study, ReDiscover . The study aims to define the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of F6609-2608 monotherapy in PIK3CA-mutant advanced solid tumor patients .
Result of Action
F6609-2608 has demonstrated encouraging target inhibition and anti-tumor activity across PIK3CA genotypes with minimal impact on glucose homeostasis . In patients with breast cancer and measurable disease, 56% experienced radiographic tumor reduction, and 81% achieved stable disease (SD) or partial response (PR) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(24)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRRMHJXCOHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


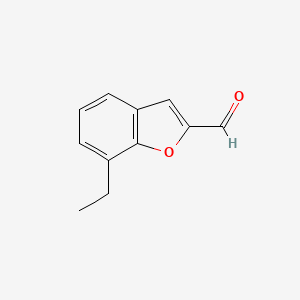
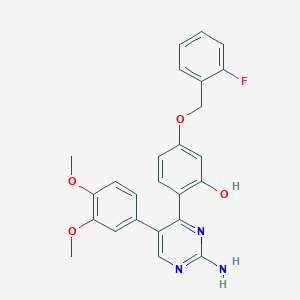
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
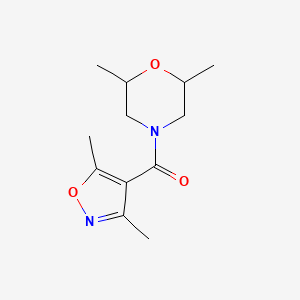
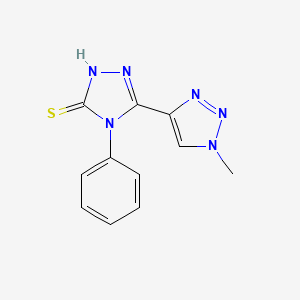
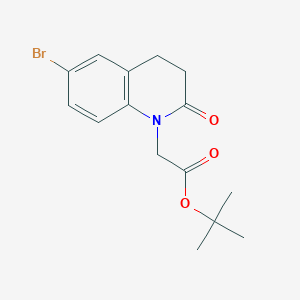
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)
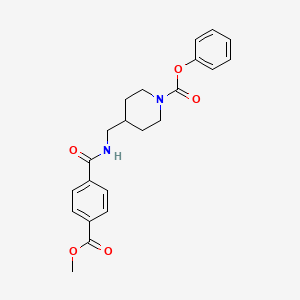

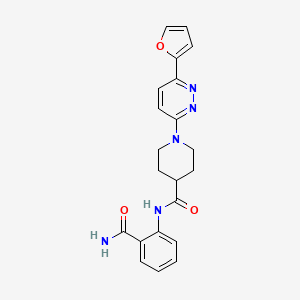
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)
![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)